2-Allyl-4-methoxyphenol

Description

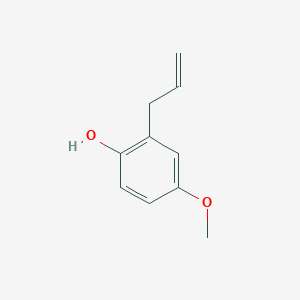

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCKJDFBMTHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323473 | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-82-7 | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-2-hydroxy-5-methoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6356AWG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Allyl-4-methoxyphenol, a phenolic compound of interest in various scientific domains. This document collates available data on its fundamental chemical and physical characteristics, outlines general experimental methodologies for their determination, and presents a logical synthesis workflow. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in studies and applications involving this molecule.

Introduction

This compound, an isomer of the well-known eugenol, is an aromatic organic compound characterized by a phenol ring substituted with an allyl group and a methoxy group. Understanding its physicochemical properties is paramount for its application in chemical synthesis, pharmacological research, and materials science. These properties dictate its behavior in various environments, its reactivity, and its potential for interaction with biological systems. This guide aims to provide a detailed summary of these properties, supported by general experimental protocols and a representative synthesis workflow.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that experimental values for this specific isomer can be limited, and some data may be extrapolated from its close isomer, eugenol (4-allyl-2-methoxyphenol). All data should be critically evaluated and experimentally verified for specific applications.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 584-82-7 | [1] |

| Appearance | Oil | |

| Boiling Point | 144-145 °C at 13 Torr | |

| Density | 1.0865 g/cm³ at 16 °C | |

| pKa | 10.78 ± 0.18 (Predicted) | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |

| Computed XLogP3 | 2.6 | [1] |

Experimental Protocols for Physicochemical Property Determination

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely ground sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting range.

-

For accurate measurements, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.

-

Determination of Boiling Point

The boiling point is a fundamental physical property of a liquid.

-

Apparatus: Distillation apparatus (including a distillation flask, condenser, receiving flask, and thermometer), heating mantle, boiling chips.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when the vapor temperature remains constant during the distillation process. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a calibrated volumetric flask, analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and its mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring its mass.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

-

Apparatus: Vials with screw caps, analytical balance, constant temperature shaker or water bath, filtration device (e.g., syringe filter), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of the solid or liquid solute is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated in a constant temperature environment until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is carefully filtered to remove any undissolved solute.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at that temperature.

-

Logical Workflow: Synthesis of this compound

A common and logical route for the synthesis of 2-allylphenols involves the Claisen rearrangement of an allyl aryl ether. The following diagram illustrates a general workflow for the synthesis of this compound starting from 4-methoxyphenol.

Conclusion

This technical guide has consolidated the key physicochemical properties of this compound and provided an overview of the standard experimental procedures for their determination. The included synthesis workflow, based on established organic chemistry principles, offers a logical pathway for its preparation. It is anticipated that this compilation of data and methodologies will be a valuable asset for researchers and professionals, facilitating further investigation and application of this versatile phenolic compound. For any specific application, it is strongly recommended that the properties listed here are experimentally verified.

References

A Technical Guide to the Natural Sources and Isolation of 2-Allyl-4-methoxyphenol and its Isomer, Eugenol

An Important Note on Nomenclature: The compound specified, 2-Allyl-4-methoxyphenol, is a structural isomer of the widely known and commercially significant natural product, 4-Allyl-2-methoxyphenol, commonly known as Eugenol. A thorough review of scientific literature reveals a lack of information regarding the natural occurrence and isolation of this compound. It is not recognized as a significant constituent of essential oils or other natural extracts. Conversely, Eugenol is a major component of numerous plant species and has been extensively studied. This guide will focus on the natural sources and isolation of Eugenol, as it is presumed to be the compound of interest for researchers, scientists, and drug development professionals.

Natural Sources of Eugenol (4-Allyl-2-methoxyphenol)

Eugenol is an aromatic oily liquid that is found in a variety of plants. It is particularly abundant in the essential oils of clove, nutmeg, cinnamon, basil, and bay leaf.[1][2] The concentration of eugenol can vary significantly depending on the plant species and the part of the plant being analyzed (e.g., buds, leaves, stems). Clove is the most prominent source, with its essential oil containing up to 95% eugenol.[3]

Table 1: Concentration of Eugenol in Various Natural Sources

| Plant Source | Part of Plant | Eugenol Concentration (% of essential oil) | Reference(s) |

| Clove (Syzygium aromaticum) | Buds | 80-90% | [1] |

| Clove (Syzygium aromaticum) | Leaves | 82-88% | [1] |

| Clove (Syzygium aromaticum) | Pedicels | 79.75% | [1] |

| Cinnamon (Cinnamomum verum) | Leaves | 70-95% | [4] |

| Cinnamon (Cinnamomum tamala) | - | Present | [2] |

| Sweet Basil (Ocimum basilicum) | - | Present | [2] |

| Holy Basil (Ocimum tenuiflorum) | Leaves | 40-71% | [5] |

| Nutmeg (Myristica fragrans) | - | Present | [2] |

| Bay Laurel (Laurus nobilis) | - | Present | [2] |

| Allspice (Pimenta dioica) | - | Present | [2] |

Isolation of Eugenol from Natural Sources

The primary methods for isolating eugenol from its natural plant sources are steam distillation and solvent extraction.

Steam Distillation

Steam distillation is the most common method for extracting essential oils, including eugenol, from plant materials. This technique is particularly useful for separating volatile compounds with high boiling points from non-volatile materials. Since eugenol has a high boiling point (254 °C), steam distillation allows for its extraction at a temperature below the boiling point of water, thus preventing the decomposition of the compound.[6]

-

Preparation of Plant Material: Grind 10-15 grams of dried clove buds into a coarse powder.

-

Apparatus Setup: Assemble a steam distillation apparatus with a 250 mL round-bottom flask as the distilling flask.

-

Charging the Flask: Place the ground cloves into the round-bottom flask and add approximately 125 mL of water. Ensure the cloves are thoroughly wetted.[2]

-

Distillation: Heat the mixture to boiling. The steam and the volatile eugenol will co-distill. Collect the distillate, which will appear as a milky emulsion, in a receiving flask.[7] Continue the distillation until approximately 80-100 mL of distillate is collected. Periodically replenish the water in the distilling flask to prevent it from boiling dry.[2]

-

Extraction of Eugenol: Transfer the collected distillate to a separatory funnel. Extract the aqueous suspension with three portions of 15 mL of an organic solvent such as dichloromethane or diethyl ether.[2]

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the dried solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to yield the crude eugenol as a pale yellow oil.[8]

Solvent Extraction

Solvent extraction is another widely used method for isolating eugenol. This technique involves the use of an organic solvent to dissolve the eugenol from the plant material.

-

Preparation of Plant Material: Grind dried cinnamon leaves or bark into a fine powder.

-

Extraction: Place 0.5 grams of the cinnamon powder in a batch extractor with 250 mL of ethanol.[9] Agitate the mixture at a constant speed (e.g., 1000 rpm) at room temperature for a set duration (e.g., 60 minutes).[10]

-

Filtration: Filter the mixture to separate the solid plant material from the ethanol extract.

-

Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude essential oil containing eugenol.

Purification of Eugenol

Crude eugenol obtained from steam distillation or solvent extraction often contains other minor components of the essential oil. A common method for purifying eugenol is through alkaline extraction, which takes advantage of the acidic nature of the phenolic hydroxyl group in eugenol.

-

Dissolution: Dissolve the crude eugenol extract in an organic solvent like diethyl ether.

-

Alkaline Extraction: Transfer the solution to a separatory funnel and extract it with a 5% aqueous sodium hydroxide (NaOH) solution. The eugenol will react with the NaOH to form sodium eugenolate, which is soluble in the aqueous layer. Other non-acidic components will remain in the organic layer.[2]

-

Separation: Separate the aqueous layer containing the sodium eugenolate.

-

Acidification: Cool the aqueous layer and acidify it with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will protonate the eugenolate, regenerating the water-insoluble eugenol, which will precipitate out as an oil.[3]

-

Final Extraction and Drying: Extract the purified eugenol with an organic solvent. Dry the organic extract with a drying agent like anhydrous sodium sulfate, filter, and remove the solvent to obtain pure eugenol.[2]

Quantitative Data on Eugenol Isolation

The yield and purity of isolated eugenol can vary based on the natural source, the isolation method, and the purification process.

Table 2: Yield and Purity of Eugenol from Various Isolation Methods

| Natural Source | Isolation Method | Yield | Purity | Reference(s) |

| Clove Buds | Steam Distillation | ~17% (of clove weight) | High (after purification) | [11] |

| Clove Buds | Soxhlet Extraction (Ethanol, 5h) | 0.363% (of clove weight) | - | |

| Cinnamon Leaves | Soxhlet Extraction (Ethanol, 5h) | 0.247% (of leaf weight) | - | |

| Tulsi Leaves | Hydro-distillation | ~11.5% (oil yield) | 50.5-53.5% (of oil) | [5] |

Visualizations

Experimental Workflow for Eugenol Isolation and Purification

Caption: Workflow for the isolation and purification of eugenol.

Biosynthetic Pathway of Eugenol

Caption: Simplified biosynthetic pathway of eugenol via the shikimate pathway.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. benchchem.com [benchchem.com]

- 5. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]

- 6. unife.it [unife.it]

- 7. m.youtube.com [m.youtube.com]

- 8. cerritos.edu [cerritos.edu]

- 9. publishingindia.com [publishingindia.com]

- 10. ijste.org [ijste.org]

- 11. prezi.com [prezi.com]

Biosynthesis pathway of 2-Allyl-4-methoxyphenol in plants

An In-depth Technical Guide on the Biosynthesis of 2-Allyl-4-methoxyphenol (Eugenol) in Plants

Introduction

This compound, commonly known as eugenol, is a prominent member of the allylbenzene class of chemical compounds.[1] It is a colorless to pale yellow aromatic oily liquid that is the principal component of essential oils extracted from various plants, most notably clove (Syzygium aromaticum), where it constitutes 80-90% of clove bud oil.[1] Eugenol is also found in nutmeg, cinnamon, and basil.[1] The compound is valued for its pleasant, spicy, clove-like scent and is widely used in flavorings, fragrances, and dentistry as a local antiseptic and analgesic.[2] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or developing microbial production platforms. This guide provides a detailed overview of the eugenol biosynthesis pathway, quantitative data on its accumulation, and key experimental protocols for its study.

Core Biosynthesis Pathway

The biosynthesis of eugenol is a multi-step enzymatic process that begins with the amino acid L-tyrosine or L-phenylalanine, proceeding through the general phenylpropanoid pathway before branching into the specific route leading to eugenol.[1][3] The pathway involves a series of hydroxylations, methylations, and reductions, culminating in the formation of the characteristic allyl side chain.

The key steps are as follows:

-

Initiation from L-Tyrosine/L-Phenylalanine : The pathway starts with L-tyrosine, which is converted to p-coumaric acid by the enzyme Tyrosine Ammonia Lyase (TAL) . Alternatively, L-phenylalanine can be converted to cinnamic acid and then to p-coumaric acid.[1][3]

-

Hydroxylation : p-Coumaric acid is hydroxylated to yield caffeic acid. This reaction is catalyzed by p-Coumarate 3-hydroxylase (C3H) .[1][4]

-

Methylation : The 3-hydroxyl group of caffeic acid is methylated using S-Adenosyl methionine (SAM) as a methyl donor, producing ferulic acid.

-

CoA Ligation : Ferulic acid is then activated by conversion to its CoA-thioester, feruloyl-CoA, a reaction mediated by 4-hydroxycinnamoyl-CoA ligase (4CL) .[1]

-

First Reduction : Feruloyl-CoA is reduced to coniferaldehyde by Cinnamoyl-CoA Reductase (CCR) .[1][4]

-

Second Reduction : Coniferaldehyde undergoes a further reduction to coniferyl alcohol, catalyzed by Cinnamyl-Alcohol Dehydrogenase (CAD) .[1][4]

-

Acetylation (Committed Step) : Coniferyl alcohol is acetylated to form coniferyl acetate. This is a critical step that commits the precursor to the phenylpropene pathway. The enzyme responsible is a Coniferyl Alcohol Acyltransferase (CAAT) , which belongs to the BAHD acyltransferase family.[5][6][7]

-

Final Synthesis : In the final, NADPH-dependent step, coniferyl acetate is converted to eugenol. This reductive cleavage of the acetate moiety is catalyzed by Eugenol Synthase (EGS) .[1][5][6] In sweet basil, multiple EGS genes have been identified, showing tissue-specific expression patterns in peltate glandular trichomes and roots.[8]

Caption: The core biosynthetic pathway of eugenol from L-tyrosine.

Quantitative Data

The concentration of eugenol varies significantly among different plant species and even between different tissues of the same plant. The following tables summarize quantitative data reported in the literature.

Table 1: Eugenol Concentration in Various Plant Sources

| Plant Species | Plant Part/Condition | Eugenol Concentration | Reference |

| Syzygium aromaticum (Clove) | Bud Oil | 80–90% of oil | [1] |

| Syzygium aromaticum (Clove) | Leaf Oil | 82–88% of oil | [1] |

| Ocimum basilicum (Sweet Basil) | Leaves (Field Grown) | 30.2 µg/g DM | [3] |

| Ocimum basilicum (Sweet Basil) | Stem (Field Grown) | 7.38 µg/g DM | [3] |

| Ocimum basilicum (Sweet Basil) | Leaves (In Vitro) | ~85 µg/g DM | [9] |

| Ocimum tenuiflorum (Holy Basil) | Leaves (Field Grown) | 25.1 µg/g DM | [3] |

| Ocimum tenuiflorum (Holy Basil) | Stem (In Vitro) | 7.56 µg/g DM | [3] |

| Ocimum tenuiflorum (Holy Basil) | Leaves (In Vitro) | ~85 µg/g DM | [9] |

| Ocimum basilicum (Sweet Basil) | Leaves | 2.80 ± 0.15 g/kg DW | [10] |

DM = Dry Matter; DW = Dry Weight

Experimental Protocols

The elucidation of the eugenol biosynthesis pathway has been made possible by a combination of genetic, biochemical, and analytical techniques. Detailed below are protocols for key experiments.

Protocol 1: In Vitro Eugenol Synthase (EGS) Enzyme Assay

This assay is used to confirm the biosynthetic activity of EGS enzymes from crude protein extracts.[11]

-

Protein Extraction :

-

Homogenize fresh plant tissue (e.g., Ocimum roots or leaves) in an appropriate extraction buffer on ice.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction :

-

Prepare a reaction mixture containing the crude protein extract, the substrate coniferyl alcohol, and necessary cofactors.

-

A typical reaction might contain Tris-HCl buffer, NADPH, coniferyl alcohol, and the protein extract.

-

Run control reactions lacking either the protein extract or the substrate to ensure specificity.[11]

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Product Extraction and Analysis :

-

Stop the reaction and extract the products using an organic solvent like ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the eugenol produced.[11]

-

Protocol 2: Extraction and Quantification of Eugenol from Plant Tissue

This protocol outlines a general procedure for extracting and quantifying eugenol content.

-

Extraction :

-

Hydrodistillation : Place fresh or dried plant material (e.g., clove buds, basil leaves) in a distillation apparatus with water. Heat the mixture to generate steam, which carries the volatile oils. Condense the steam to recover the essential oil.[3]

-

Solvent Extraction : Macerate ground plant material in an organic solvent (e.g., chloroform, dichloromethane, or ether) for several hours.[2][12] Filter the extract to remove solid plant debris. The solvent can then be evaporated to concentrate the extract.

-

-

Quantification :

-

High-Performance Liquid Chromatography (HPLC) :

-

Mobile Phase : An optimized mobile phase, such as a gradient of water, acetonitrile, and methanol, is used for separation.[9]

-

Column : A reverse-phase column (e.g., C18) is typically employed.

-

Detection : Eugenol is detected using a UV detector, typically at a wavelength of around 280 nm.[9]

-

Quantification : A standard curve is generated using pure eugenol standards of known concentrations to quantify the amount in the plant extract.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Injection : The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the column.

-

Analysis : The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries (e.g., NIST).[10]

-

Derivatization (Optional) : To improve quantitative analysis, eugenol can be derivatized to acetyl eugenol using acetic anhydride and a base like triethylamine. This ensures complete conversion and provides a distinct peak for quantification.[12]

-

-

Caption: General workflow for eugenol extraction and quantification.

Conclusion

The biosynthesis of this compound (eugenol) is a well-defined extension of the general phenylpropanoid pathway. Key enzymes, particularly Coniferyl Alcohol Acyltransferase (CAAT) and Eugenol Synthase (EGS), play crucial roles in diverting metabolic flux towards eugenol production. Research in plants like sweet basil has revealed the existence of multiple, tissue-specific synthases, suggesting complex regulatory mechanisms that may be influenced by developmental and environmental cues.[8] The detailed protocols and quantitative data presented in this guide provide a foundation for researchers aiming to investigate, manipulate, or engineer this important biosynthetic pathway for applications in the pharmaceutical, food, and cosmetic industries.

References

- 1. Eugenol - Wikipedia [en.wikipedia.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure and Reaction Mechanism of Basil Eugenol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Rapid Procedure for the Simultaneous Determination of Eugenol, Linalool and Fatty Acid Composition in Basil Leaves [mdpi.com]

- 11. Eugenol transport and biosynthesis through grafting in aromatic plants of the Ocimum genus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]

Spectroscopic Profile of 2-Allyl-4-methoxyphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Allyl-4-methoxyphenol, a compound of significant interest in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Herein, we present the ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.89 | d | 1H | Ar-H |

| 6.75 | dd | 1H | Ar-H |

| 6.84 | d | 1H | Ar-H |

| 5.95 | m | 1H | -CH=CH₂ |

| 5.10 | m | 2H | -CH=CH₂ |

| 3.87 | s | 3H | -OCH₃ |

| 3.34 | d | 2H | Ar-CH₂- |

| 5.65 | s (br) | 1H | -OH |

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C-O (Ar) |

| 144.8 | C-OCH₃ (Ar) |

| 137.8 | -CH=CH₂ |

| 131.9 | C-CH₂ (Ar) |

| 121.2 | CH (Ar) |

| 115.6 | =CH₂ |

| 114.2 | CH (Ar) |

| 110.9 | CH (Ar) |

| 55.9 | -OCH₃ |

| 39.8 | Ar-CH₂- |

Table 2: ¹³C NMR data for this compound.

Experimental Protocol for NMR Analysis.[1]

Sample Preparation: Approximately 5-10 mg of high-purity this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[1]

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe was used for the analysis.[2][3]

¹H-NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Acquisition Time: 2.0 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 16

-

Dummy Scans: 4

¹³C-NMR Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

Acquisition Time: 1.0 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024

Data Processing: The acquired Free Induction Decay (FID) was subjected to a Fourier transform. The resulting spectrum was phase and baseline corrected. The ¹H spectrum was referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum was referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3417 | Strong, Broad | O-H stretch |

| 3000-2700 | Medium | C-H stretch (aromatic and aliphatic) |

| 1637, 1608, 1514 | Strong | C=C stretch (aromatic and vinyl) |

| 1269, 1240 | Strong | C-O stretch (aryl ether) |

| 1098 | Strong | C-O stretch (phenol) |

Table 3: FT-IR data for this compound.[4][5]

Experimental Protocol for IR Analysis

Instrumentation: An AGILENT CARY 630 FTIR Spectrometer or a Perkin-Elmer Spectrum 100 series Fourier Transform Infrared Spectrophotometer fitted with a Universal Attenuated Total Reflectance (ATR) sampling accessory containing a ZnSe crystal can be used.[6][7]

Sample Preparation: A neat sample of this compound was directly placed on the ATR crystal for analysis.[7]

Data Acquisition:

-

Spectral Range: 4000 to 650 cm⁻¹

-

Resolution: 2 cm⁻¹

-

Number of Scans: 4

-

Data Output: % Transmittance

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data

The mass spectrum of this compound was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

| m/z | Relative Intensity (%) | Assignment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 149 | 35 | [M - CH₃]⁺ |

| 131 | 20 | [M - CH₃ - H₂O]⁺ |

| 103 | 25 | [M - C₃H₅ - H₂]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 10 | [C₆H₅]⁺ (Phenyl ion) |

Table 4: Mass spectrometry data for this compound.

Experimental Protocol for GC-MS Analysis.[5]

Sample Preparation: A dilute solution of this compound in a suitable solvent like methanol or dichloromethane is prepared. The solution is then filtered through a 0.45 µm syringe filter into a GC vial.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

Gas Chromatograph (GC) Conditions:

-

Column: Rtx®-5MS (5% phenyl)-dimethylpolysoxane capillary column (30 m × 0.25 mm i.d., 0.1 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 240 °C.

-

Injection Mode: Split mode.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 3 minutes.

-

Ramp 1: Increase to 80 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 280 °C at a rate of 30 °C/min, hold for 10 minutes.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Detector Temperature: 280 °C.

-

Scan Mode: Full scan analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Quantum Chemical Blueprint of 2-Allyl-4-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 2-Allyl-4-methoxyphenol, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and other computational methods, this document outlines the key structural, electronic, and spectroscopic features of the molecule, offering a foundational resource for further research and development.

Theoretical Framework

Quantum chemical calculations are indispensable for understanding the molecular structure and reactivity of compounds like this compound (also known as eugenol). These computational methods allow for the precise determination of geometric parameters, vibrational frequencies, and electronic properties, which are crucial for predicting the molecule's behavior and interactions.

Density Functional Theory (DFT) is a prominent method used for these calculations, offering a balance between accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for its reliability in predicting the properties of organic molecules.[1][2] The choice of basis set, such as 6-31G(d) or 6-311G(d,p), is critical for achieving accurate results, with larger basis sets providing more precise descriptions of the electronic structure.[1][2]

Computational Methodology

The following section details a typical experimental protocol for performing quantum chemical calculations on this compound, based on established research practices.[1][2]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This is typically achieved using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[2] The optimization process ensures that all forces on the atoms are minimized, resulting in a structure that represents a local minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

Electronic Property Calculation

Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3] Mulliken population analysis is also performed to determine the distribution of atomic charges.[2]

Molecular Dynamics Simulations

To study the dynamic behavior and stability of this compound, particularly in complex environments such as in a protein-ligand complex, molecular dynamics (MD) simulations are employed.[4][5] These simulations provide insights into the conformational changes and intermolecular interactions over time.

The following diagram illustrates the typical workflow for quantum chemical calculations of this compound.

Caption: Computational workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations of this compound.

Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.40 | |

| C1-O1 | 1.37 | |

| O1-H1 | 0.97 | |

| C4-O2 | 1.37 | |

| O2-C7 | 1.43 | |

| C2-C8 | 1.51 | |

| C8-C9 | 1.50 | |

| C9=C10 | 1.34 | |

| **Bond Angles (°) ** | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 | |

| C2-C3-C4 | 119.8 | |

| C3-C4-C5 | 120.2 | |

| C4-C5-C6 | 119.7 | |

| C5-C6-C1 | 120.3 | |

| C2-C1-O1 | 117.8 | |

| C1-O1-H1 | 108.9 | |

| C3-C4-O2 | 115.3 | |

| C4-O2-C7 | 117.9 | |

| C1-C2-C8 | 121.3 | |

| C2-C8-C9 | 113.8 | |

| C8-C9-C10 | 126.5 |

Note: Atom numbering corresponds to the standard IUPAC nomenclature for this compound.

Table 2: Electronic Properties (DFT/B3LYP/6-311G(d,p))

| Property | Value |

| HOMO Energy | -5.98 eV |

| LUMO Energy | -0.65 eV |

| HOMO-LUMO Energy Gap | 5.33 eV |

| Dipole Moment | 2.54 Debye |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| C1 | -0.16 |

| C2 | 0.20 |

| C3 | -0.14 |

| C4 | 0.13 |

| C5 | -0.12 |

| C6 | -0.09 |

| O1 | -0.62 |

| H1 | 0.45 |

| O2 | -0.54 |

| C7 | 0.15 |

| C8 | -0.22 |

| C9 | -0.11 |

| C10 | -0.25 |

Structure-Activity Relationships

The computational data provides a basis for understanding the structure-activity relationships of this compound and its derivatives.[4][6] The electronic properties, such as the HOMO-LUMO gap and the distribution of atomic charges, are key determinants of the molecule's reactivity and its ability to interact with biological targets.[7][8]

The following diagram illustrates the relationship between the computational parameters and the predicted properties of this compound.

Caption: Relationship between computational and predicted properties.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for this compound. The presented data and methodologies offer a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. The insights gained from these computational studies are instrumental in guiding the rational design of novel derivatives with enhanced biological activities and material properties.[4][9] Further investigations, combining computational and experimental approaches, will continue to unlock the full potential of this versatile molecule.

References

- 1. MOLECULAR STRUCTURE AND ELECTRONIC PROPERTIES OF EUGENOL AND ITS ANALOGUES USING DFT | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Thermal stability and degradation profile of 2-Allyl-4-methoxyphenol

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Allyl-4-methoxyphenol.

Introduction

This compound, commonly known as eugenol, is a naturally occurring phenolic compound found in various essential oils, most notably clove oil. It is widely utilized in the pharmaceutical, food, and cosmetic industries for its aromatic and medicinal properties. A thorough understanding of its thermal stability and degradation profile is paramount for its effective and safe use in various applications, particularly in drug development and formulation, where thermal processes are often employed. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathway and the analytical methods used for its characterization.

Thermal Stability Analysis

The thermal stability of this compound is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information regarding the temperature at which the compound begins to decompose and the nature of its thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound, TGA reveals a distinct thermal degradation profile.

The thermal decomposition of this compound, as determined by TGA, is summarized in the table below. The data indicates that initial weight loss is due to vaporization, followed by thermal degradation.

| Parameter | Temperature (°C) | Observation |

| T₅ (5% Weight Loss) | 134 | Onset of vaporization.[1] |

| T₁₀ (10% Weight Loss) | 147 | Continued vaporization.[1] |

| Peak Degradation | 205 | Maximum rate of degradation.[1] |

| Complete Evaporation | 220 | Eugenol completely evaporates under heating.[2] |

Note: The TGA was performed in a nitrogen atmosphere with a heating rate of 10 °C/min.[1][2]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC analysis reveals an endothermic event corresponding to its volatilization.

The key thermal event observed for this compound by DSC is its volatilization, which is characterized by a single endothermic peak.

| Parameter | Temperature (°C) |

| Endothermic Peak | 258.81 |

Note: This peak corresponds to the volatilization of eugenol.

Degradation Profile

The thermal degradation of this compound results in the formation of various smaller molecules. The composition of these degradation products is dependent on the temperature and atmosphere under which the degradation occurs.

Major Degradation Products

Analysis of the thermal degradation products of this compound has been conducted at different temperatures. The primary degradation products are summarized below.

| Temperature (°C) | Major Degradation Products |

| 250 | Benzoic acid and other polar compounds.[3] |

| 750 | Benzene, formaldehyde, and acetaldehyde.[3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of this compound. The following sections outline the standard experimental protocols for TGA, DSC, and GC-MS analysis.

Thermogravimetric Analysis (TGA) Protocol

A calibrated thermogravimetric analyzer is used. Samples are placed in inert pans, such as alumina or platinum. High-purity nitrogen is typically used as a purge gas to maintain an inert atmosphere.

A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into the TGA sample pan.

-

Equilibration: The sample is held at a constant starting temperature (e.g., 30°C) for a few minutes to ensure thermal equilibrium.

-

Heating Ramp: The temperature is increased at a constant rate, typically 10°C/min, up to a final temperature (e.g., 600°C).[1][2]

-

Atmosphere: A constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) is maintained throughout the experiment to prevent oxidation.

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

A calibrated differential scanning calorimeter is employed. Samples are hermetically sealed in aluminum pans.

A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Baseline Stabilization: The instrument is allowed to stabilize at the initial temperature (e.g., 25°C).

-

Heating Program: The sample and reference are heated at a controlled rate (e.g., 10°C/min) over the desired temperature range.

-

Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained to ensure an inert environment.

-

Data Analysis: The heat flow to the sample is compared to the heat flow to the reference, and the resulting thermogram is analyzed for endothermic and exothermic events.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the volatile and semi-volatile degradation products.

The volatile products from the thermal degradation of this compound are collected using appropriate trapping methods, such as solid-phase microextraction (SPME) or by dissolving the condensed pyrolysate in a suitable solvent.

-

Injection: A specific volume of the sample solution or the SPME fiber is introduced into the GC injector.

-

Separation: The components are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature-programmed run. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Ionization and Detection: As the separated components elute from the column, they are ionized (typically by electron impact) and detected by the mass spectrometer, which records their mass spectra.

-

Identification: The individual components are identified by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Experimental Workflow for Thermal Analysis

References

An In-depth Technical Guide to the Solubility of 2-Allyl-4-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Allyl-4-methoxyphenol, a compound commonly known as eugenol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies to support laboratory and developmental work.

Core Topic: Solubility Profile of this compound (Eugenol)

This compound (CAS No. 97-53-0 for the common isomer eugenol) is an aromatic oily liquid derived from sources such as clove oil, nutmeg, cinnamon, and bay leaf. Its solubility is a critical parameter for its application in pharmaceuticals, flavorings, and as a precursor in chemical synthesis.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies across different organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Ethanol | C₂H₅OH | ≥62.2 mg/mL[1] | Not Specified | Miscible[2][3][4] |

| Methanol | CH₃OH | >250,000 mg/L | 20 | Highly soluble |

| Acetone | C₃H₆O | >250,000 mg/L | 20 | Highly soluble |

| Ethyl Acetate | C₄H₈O₂ | >250,000 mg/L | 20 | Highly soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥59.2 mg/mL[1] | Not Specified | Slightly soluble[5] |

| Chloroform | CHCl₃ | Miscible[2][3][4] | Not Specified | - |

| Diethyl Ether | (C₂H₅)₂O | Miscible[2][3][4] | Not Specified | - |

It is important to note that while some sources describe the compound as "miscible," others provide high quantitative values that support this observation. The term "slightly soluble" for DMSO from one source[5] contrasts with a quantitative value indicating significant solubility from another[1]. This may depend on the specific experimental conditions.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reproducible solubility data. The following protocols outline common experimental procedures for determining the solubility of phenolic compounds like this compound.

Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute (or a liquid in the case of this compound, which is a liquid at room temperature) is added to the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After saturation, the undissolved solute is separated from the solution, and the concentration of the solute in the clear, saturated solution is determined.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Glass flasks with stoppers

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass flask.

-

Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24 to 72 hours) to reach equilibrium. A preliminary study can determine the time required to reach a plateau in concentration.

-

After the equilibration period, allow the solution to stand at the constant temperature to let the undissolved solute settle.

-

To separate the undissolved solute, the saturated solution can be centrifuged and/or filtered. Filtration should be performed using a filter material that does not interact with the solute or solvent.

-

An aliquot of the clear, saturated filtrate is then carefully removed for analysis.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method.

Analytical Finishes

1. Gravimetric Analysis:

-

A known volume of the saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).

-

The container with the dried residue is weighed, and the mass of the dissolved solute is determined.

-

Solubility is then calculated, typically in g/100 mL or g/L.

2. UV-Vis Spectrophotometry:

-

A calibration curve is first prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance.

-

The saturated filtrate is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve.

-

The original solubility is then calculated by taking the dilution factor into account.

3. High-Performance Liquid Chromatography (HPLC):

-

An HPLC method is developed with a suitable column, mobile phase, and detector (e.g., UV detector) for the quantitative analysis of this compound.

-

A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

The saturated filtrate is appropriately diluted and injected into the HPLC system.

-

The concentration of this compound in the sample is determined from the calibration curve based on its peak area.

-

The solubility is then calculated considering the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Allyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known crystal structure of 2-Allyl-4-methoxyphenol. While specific polymorphic forms of this compound are not extensively documented in publicly available literature, this guide outlines the standard experimental protocols used to identify and characterize such forms.

Crystal Structure of this compound

The crystallographic data for a known form of this compound has been determined, providing insight into its solid-state arrangement. The key parameters are summarized in the table below.

Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 14.969(4) Å |

| b | 12.243(4) Å |

| c | 4.588(1) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Polymorphism of this compound

A thorough review of scientific literature did not yield specific studies detailing the existence of polymorphs for this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Different polymorphs of a compound can exhibit varying physicochemical properties, including solubility, melting point, and stability, which are critical in drug development.

The absence of documented polymorphs does not preclude their existence. A comprehensive polymorph screen is a crucial step in the solid-state characterization of any pharmaceutical compound. The following sections detail the experimental protocols that would be employed in such a study.

Experimental Protocols

To determine the crystal structure and investigate the potential polymorphism of a compound like this compound, a combination of analytical techniques is utilized. The primary methods are Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC).

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is a primary tool for polymorph screening and identification.

Methodology:

-

Sample Preparation: A fine powder of the crystalline material is prepared and packed into a sample holder.

-

Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam while the detector scans through a range of 2θ angles to record the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct PXRD patterns. By comparing the PXRD pattern of a new batch to a reference pattern, the crystalline form can be identified.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is highly effective for identifying and characterizing polymorphs, which often exhibit different melting points and solid-state transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is ramped at a controlled rate, and the difference in heat flow between the sample and the reference is measured.

-

Data Interpretation: The resulting thermogram shows endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization). Each polymorph will have a characteristic melting point and may exhibit unique solid-state transitions at specific temperatures.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the investigation of the crystal structure and polymorphism of a chemical compound.

Caption: Workflow for Crystal Structure and Polymorphism Investigation.

In Vitro Toxicological Profile of 2-Allyl-4-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of 2-Allyl-4-methoxyphenol, a naturally occurring phenolic compound also known as eugenol. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential therapeutic applications of this compound. This document summarizes key findings on its cytotoxicity, genotoxicity, and mechanisms of action, supported by detailed experimental protocols and visual representations of relevant biological pathways.

Cytotoxicity Assessment

The cytotoxic potential of this compound has been evaluated across a range of human cell lines, primarily employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cell Line | Cell Type | IC50 Value | Reference |

| MCF-7 | Human Breast Cancer | 1.5 µM | [1] |

| U2OS | Human Osteosarcoma | ~0.75 mmol L-1 | |

| HeLa | Human Cervical Cancer | 200 mg/ml | |

| HL-60 | Human Promyelocytic Leukemia | 23.7 µM | [2] |

Derivatives of this compound have also been synthesized and tested for their cytotoxic activity against human breast cancer cells (MCF-7), with some derivatives showing enhanced potency.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

-

This compound (Eugenol)

-

Human cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected human cancer cells into 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Genotoxicity Assessment

The genotoxic potential of this compound has been investigated using various in vitro assays. Contradictory results have been reported in the literature, suggesting that its genotoxicity may be dependent on the experimental conditions and cell type used.[3][4]

One study utilizing the alkaline comet assay on HaCaT human keratinocytes found that eugenol can cause DNA single-strand breaks, and this genotoxic potential is aggravated by UVA irradiation.[5] In contrast, another study mentions that methyleugenol, a related compound, is negative in many in vitro genetic toxicity assays.[6] An in vivo study using the mouse micronucleus test suggested that eugenol has some mutagenic capacity.[3]

Experimental Protocol: In Vitro Alkaline Comet Assay

This protocol describes the general procedure for evaluating DNA strand breaks induced by this compound using the alkaline comet assay.

Materials:

-

This compound (Eugenol)

-

Human cell line (e.g., HaCaT keratinocytes)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat the cells with various concentrations of this compound for a specified duration.

-

Slide Preparation: Mix a suspension of treated cells with LMA and pipette onto a microscope slide pre-coated with NMA. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes). Fragmented DNA will migrate from the nucleus towards the anode, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.

Mechanisms of Action

This compound exerts its toxicological and biological effects through various mechanisms, including the inhibition of key inflammatory enzymes and modulation of critical signaling pathways.

Inhibition of Inflammatory Enzymes

This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that play a crucial role in the inflammatory process.

-

COX-2 Inhibition: Eugenol has been found to suppress the expression of the COX-2 gene in lipopolysaccharide-stimulated mouse macrophage cells, leading to a significant inhibition of prostaglandin E2 (PGE2) production with an IC50 value of 0.37 µM.[2]

-

5-LOX Inhibition: Studies have demonstrated that eugenol and its derivatives can inhibit 5-LOX activity.[7]

This protocol provides a general method for assessing the inhibitory effect of this compound on COX-2 activity.

Materials:

-

This compound (Eugenol)

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer

-

Detection reagent (e.g., a probe that measures prostaglandin production)

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and different concentrations of this compound. Include a positive control (a known COX-2 inhibitor) and a negative control (no inhibitor). Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Detection: After a specific incubation time, add the detection reagent to measure the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value from the dose-response curve.

This protocol outlines a general method for determining the 5-LOX inhibitory activity of this compound.

Materials:

-

This compound (Eugenol)

-

Soybean lipoxygenase (as a model for human 5-LOX) or recombinant human 5-LOX

-

Linoleic acid or arachidonic acid (substrate)

-

Phosphate buffer (pH 9.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, mix the phosphate buffer, the enzyme solution, and the test compound (this compound) at various concentrations. Incubate at room temperature for a few minutes.

-

Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to start the reaction.

-

Absorbance Measurement: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC50 value can then be calculated.[7]

Modulation of Signaling Pathways

The cytotoxic effects of this compound, particularly its pro-apoptotic activity in cancer cells, are mediated through the modulation of several key signaling pathways.

This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition can lead to a decrease in pro-inflammatory and pro-survival signals.

This compound induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the in vitro toxicological assessment of a compound like this compound.

Conclusion

The in vitro toxicological profile of this compound indicates a dose-dependent cytotoxic effect on various human cancer cell lines, primarily through the induction of apoptosis. Its genotoxic potential appears to be conditional and may be influenced by factors such as the presence of UV radiation. The compound demonstrates clear inhibitory effects on key inflammatory enzymes, COX-2 and 5-LOX, and modulates significant signaling pathways, including NF-κB and the intrinsic apoptotic pathway. This comprehensive in vitro toxicological data is vital for the continued investigation of this compound for its potential therapeutic applications and for establishing its safety profile. Further research is warranted to clarify the conflicting reports on its genotoxicity and to further elucidate the intricate molecular mechanisms underlying its biological activities.

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]

- 6. Methyleugenol genotoxicity in the Fischer 344 rat using the comet assay and pathway-focused gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Allyl-4-methoxyphenol: Historical Context, Synthesis, and Core Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Allyl-4-methoxyphenol, an isomer of the well-known natural product eugenol. This document clarifies the historical context of its chemical exploration, details its synthesis, and presents key data in a structured format to support research and development activities.

Introduction and Clarification of Nomenclature

It is crucial to distinguish between two closely related isomers:

-

Eugenol (4-Allyl-2-methoxyphenol): The primary constituent of clove oil, widely used in flavorings, fragrances, and dentistry.[1][2] Its history as a natural product dates back centuries in traditional medicine.

-

This compound (o-Eugenol or 6-Allylguaiacol): The ortho-isomer of eugenol.[3][4] Unlike eugenol, it is not typically isolated as a major component from natural sources and is primarily accessed through chemical synthesis.

This guide focuses on This compound .

Historical Context: A Story of Isomers and Rearrangements

The history of this compound is intrinsically linked to the study of its more abundant isomer, eugenol, and the advent of modern synthetic organic chemistry. While a singular "discovery" of this compound is not prominently documented, its synthesis and characterization were part of a broader scientific endeavor in the early 20th century to understand and manipulate the structure of aromatic compounds.

The key chemical transformation that enabled the synthesis of this compound is the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen.[5] This pericyclic reaction involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol.[6] Seminal work by Claisen and his contemporaries in the 1910s laid the foundation for understanding this rearrangement, which became the classical method for preparing ortho-allyl phenols like this compound from readily available starting materials.[4]

The synthesis of eugenol isomers, including this compound, was driven by the desire to investigate the relationship between chemical structure and reactivity, as well as to explore potential new applications for these compounds.[3]

Synthesis of this compound

The primary synthetic route to this compound is a two-step process starting from guaiacol (2-methoxyphenol). This process involves the allylation of guaiacol to form guaiacol allyl ether, followed by a thermal Claisen rearrangement.

Signaling Pathway for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of this compound.[4]

Step 1: Synthesis of Guaiacol Allyl Ether

-

Reactants:

-

Guaiacol: 0.5 mole (62 g)

-

Allyl bromide: 0.55 mole (66 g)

-

Anhydrous potassium carbonate: 0.5 mole (70 g)

-

Dry acetone: 100 ml

-

-

Procedure:

-

Combine guaiacol, allyl bromide, anhydrous potassium carbonate, and dry acetone in a 500-ml round-bottomed flask.

-

Reflux the mixture on a steam bath for 8 hours.

-

After cooling, dilute the mixture with 200 ml of water.

-

Extract the aqueous mixture with two 100-ml portions of ether.

-

Wash the combined ether extracts with two 100-ml portions of 10% sodium hydroxide solution.

-

Dry the ether solution with 50 g of anhydrous potassium carbonate.

-

Remove the ether by evaporation.

-

Distill the residual oil under reduced pressure to obtain pure guaiacol allyl ether.

-

Step 2: Claisen Rearrangement to this compound (o-Eugenol)

-

Reactant:

-

Guaiacol allyl ether: 70 g

-

-

Procedure:

-

In a 500-ml round-bottomed flask, cautiously bring the guaiacol allyl ether to a boil and reflux for 1 hour. The rearrangement can be vigorous.

-

After cooling, dissolve the resulting oil in 100 ml of ether.

-

Extract the ether solution with three 100-ml portions of 10% sodium hydroxide to separate the phenolic product.

-

Combine the alkaline extracts and acidify with a mixture of 100 ml of concentrated hydrochloric acid and 100 ml of water.

-

Extract the acidified mixture with three 100-ml portions of ether.

-

Dry the combined ether extracts with 50 g of anhydrous sodium sulfate.

-

Evaporate the ether.

-

Distill the residual oil under reduced pressure to yield pure this compound.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the synthesis of this compound and its intermediate as reported in the literature.[4]

| Compound | Step | Yield (%) | Boiling Point (°C/mmHg) |

| Guaiacol Allyl Ether | 1 | 80-90 | 110-113 / 12 |

| This compound | 2 | 80-85 | 120-122 / 12 |

Potential Applications and Further Research

While eugenol has a well-established range of applications, the uses of this compound are less documented. As an isomer of eugenol, it holds potential for investigation in several areas:

-

Pharmaceuticals: Its phenolic structure suggests potential antioxidant and antimicrobial properties that could be explored for drug development.

-

Fine Chemicals: It can serve as a building block for the synthesis of more complex molecules.

-

Flavor and Fragrance: Although not as prevalent as eugenol, its aromatic properties may be of interest to the flavor and fragrance industry.